2-(4-Trityloxybutoxy)-ethanol

Description

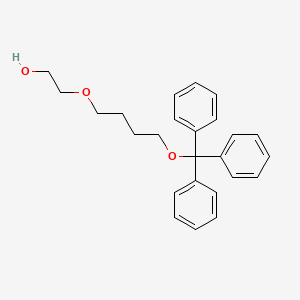

2-(4-Trityloxybutoxy)-ethanol is a synthetic organic compound characterized by a trityl (triphenylmethyl) ether group attached to a butoxy chain, which is further linked to an ethanol moiety. The trityl group is widely employed in organic synthesis as a protecting group for alcohols due to its steric bulk and stability under basic conditions. Its synthesis would involve etherification reactions, similar to the methods described for silyl-protected ethanols (e.g., t-butyldiphenylsilyl chloride reacting with ethylene glycol derivatives).

Properties

IUPAC Name |

2-(4-trityloxybutoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c26-18-21-27-19-10-11-20-28-25(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,26H,10-11,18-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSHOVVMXQFPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trityloxybutoxy)-ethanol typically involves the reaction of trityl chloride with 4-hydroxybutanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an ether linkage between the trityl group and the butanol chain. The general reaction scheme is as follows:

Step 1: Dissolve trityl chloride in anhydrous dichloromethane.

Step 2: Add 4-hydroxybutanol to the solution.

Step 3: Introduce pyridine as a base to facilitate the reaction.

Step 4: Stir the reaction mixture at room temperature for several hours.

Step 5: Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trityloxybutoxy)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The trityl group can be reduced under specific conditions to yield a simpler hydrocarbon structure.

Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the reduction of the trityl group.

Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(4-Trityloxybutoxy)acetaldehyde or 2-(4-Trityloxybutoxy)acetic acid.

Reduction: Formation of simpler hydrocarbons or alcohols.

Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

2-(4-Trityloxybutoxy)-ethanol has several scientific research applications, including:

Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Trityloxybutoxy)-ethanol involves its ability to interact with various molecular targets. The trityl group can stabilize reactive intermediates, while the ethanol moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Trityloxybutoxy)-ethanol with three structurally related compounds, focusing on molecular properties, applications, and stability. Data are inferred from analogous compounds in the provided evidence.

Key Structural and Functional Differences

Protecting Group Efficacy: The trityl group in this compound offers superior steric protection compared to silyl (e.g., TBDPS) or methoxyphenyl groups, making it ideal for multi-step syntheses requiring prolonged stability. However, its bulkiness may reduce solubility in polar solvents. Silyl-protected analogs (e.g., 2-(t-butyldiphenylsilyloxy)ethanol) are more resistant to nucleophilic attack but require fluoride ions for deprotection, limiting their use in specific reaction conditions.

Thermal and Chemical Stability: The tetramethylbutylphenoxy derivative () exhibits high thermal stability (boiling point >400°C), suited for industrial applications. In contrast, trityl ethers decompose under acidic conditions, necessitating controlled environments.

Biological and Environmental Impact: 2-(4-Methoxyphenyl)ethanol () is utilized in flavorings and pharmaceuticals due to low toxicity, whereas the tetramethylbutylphenoxy compound poses significant aquatic hazards (Category 3 long-term toxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.